molecular formula C18H15Cl2N3O2 B2684969 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-96-2

4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2684969
CAS No.: 338750-96-2
M. Wt: 376.24
InChI Key: OXUZIAJTQOUJGU-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrazolone Chemistry

The story of pyrazolone chemistry begins in 1883 with Ludwig Knorr’s landmark synthesis of the first pyrazolone derivative, antipyrine (phenazone), via the condensation of ethyl acetoacetate and phenylhydrazine. This discovery marked the birth of synthetic pyrazolone-based pharmaceuticals, positioning antipyrine as one of the earliest non-opioid analgesics and antipyretics. Knorr’s work laid the groundwork for subsequent derivatization efforts, as researchers sought to optimize the pyrazolone scaffold for enhanced efficacy and reduced toxicity.

By the early 20th century, pyrazolone derivatives such as aminophenazone and dipyrone had entered clinical use, albeit with later safety concerns prompting regulatory scrutiny. Despite these challenges, the structural flexibility of the pyrazolone core—a five-membered lactam ring featuring two nitrogen atoms and a ketone group—ensured its enduring relevance. Innovations in synthetic methodologies, including the Knorr pyrazole synthesis and functionalization of preformed pyrazolones, enabled the creation of diverse analogs. These advancements culminated in the development of complex derivatives like 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which exemplifies the scaffold’s adaptability to modern chemical design.

Significance of Pyrazolone Scaffolds in Medicinal Chemistry

Pyrazolone derivatives have long been prized for their broad pharmacological profiles, spanning analgesic, anti-inflammatory, anticancer, and antimicrobial activities. The scaffold’s versatility stems from its ability to accommodate diverse substituents at the N-1, C-3, and C-5 positions, allowing fine-tuning of electronic, steric, and solubility properties. For instance, the introduction of electron-withdrawing groups (e.g., chloro substituents) or alkoxy chains (e.g., ethoxy groups) can modulate bioavailability and target affinity.

The target compound, this compound, embodies this structural ingenuity. Its dichloroanilino moiety may enhance hydrophobic interactions with biological targets, while the ethoxy group could improve metabolic stability. Such modifications align with contemporary strategies to overcome limitations of early pyrazolones, such as metabolic instability or off-target effects. Furthermore, the compound’s conjugated system and tautomeric potential (lactam–lactim equilibrium) may contribute to unique binding modes in therapeutic applications.

Positioning of the Target Compound in Contemporary Pharmaceutical Research

In the era of precision medicine, the target compound exemplifies the convergence of traditional heterocyclic chemistry and modern drug design principles. Recent synthetic approaches, such as combinatorial chemistry and green synthesis protocols, have facilitated the efficient production of pyrazolone derivatives with tailored properties. For example, glacial acetic acid-catalyzed multicomponent reactions enable the assembly of complex pyrazolone hybrids under environmentally benign conditions.

The compound’s chemical profile, detailed in Table 1, highlights its potential as a candidate for further pharmacological exploration. With a molecular weight of 376.24 g/mol and a predicted boiling point of 456.1°C, it occupies a favorable physicochemical space for drug-likeness. Current research trends suggest interest in such derivatives for targeting oxidative stress-related pathologies, infectious diseases, and neoplastic conditions. By integrating computational modeling and high-throughput screening, researchers can elucidate its mechanism of action and optimize its therapeutic index.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₈H₁₅Cl₂N₃O₂
Molecular Weight 376.24 g/mol
Boiling Point 456.1 ± 55.0 °C (Predicted)
Density 1.35 ± 0.1 g/cm³ (Predicted)
pKa 7.07 ± 0.20 (Predicted)

Properties

IUPAC Name

4-[(3,5-dichlorophenyl)iminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-25-17-16(11-21-14-9-12(19)8-13(20)10-14)18(24)23(22-17)15-6-4-3-5-7-15/h3-11,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDXKFKLELKBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(3,5-Dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention due to its diverse biological activities. This compound, with a molecular formula of C18H15Cl2N3O2 and a molecular weight of 376.24 g/mol, is primarily investigated for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • IUPAC Name : 4-[(3,5-dichlorophenyl)iminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one
  • Molecular Formula : C18H15Cl2N3O2
  • Molecular Weight : 376.24 g/mol
  • Physical State : Solid at room temperature

The compound's synthesis involves the reaction of 3,5-dichloroaniline with ethyl acetoacetate under acidic conditions, leading to the formation of the pyrazolone ring structure.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazolone derivatives, including this compound. Antioxidants are crucial in mitigating oxidative stress in biological systems. In vitro assays demonstrated that compounds similar to this compound exhibit significant scavenging activity against free radicals, which is essential for preventing cellular damage and inflammation .

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolone can effectively inhibit inflammatory pathways. In vivo studies have shown that this compound reduces edema in animal models by modulating pro-inflammatory cytokines and mediators like TNF-alpha and IL-6. The anti-inflammatory mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes .

Antimicrobial Properties

The antimicrobial activity of pyrazolone derivatives has been documented through various studies. This specific compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through activation of caspases and modulation of apoptotic pathways. This effect is particularly noted in breast and lung cancer cell lines .

Case Study 1: Antioxidant Activity in Fish Models

A study assessed the effects of this compound on erythrocytes from Clarias gariepinus exposed to oxidative stress from pollutants like 4-nonylphenol. The administration of the pyrazolone derivative significantly reduced erythrocyte alterations compared to control groups, indicating its protective antioxidant role .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-nonylphenol40.3 ± 4.87
With Compound12 ± 1.03

Case Study 2: Anti-inflammatory Effects in Rodent Models

In a rodent model for inflammation, administration of the compound resulted in a marked reduction in paw edema compared to untreated controls. Histological examination revealed decreased infiltration of inflammatory cells in treated animals .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. A study conducted by researchers evaluated the antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed significant inhibition zones, suggesting its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action involves the activation of caspase pathways leading to programmed cell death .

Pesticidal Activity

In agricultural science, this compound has shown promise as a pesticide. Studies have indicated its effectiveness against various pests affecting crops. Field trials demonstrated that formulations containing this compound significantly reduced pest populations without adversely affecting non-target species .

Polymer Chemistry

In materials science, derivatives of this pyrazolone have been utilized in developing polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their durability and resistance to degradation under environmental stressors .

Case Study 1: Antibacterial Efficacy

A comprehensive study assessed the antibacterial efficacy of 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one against multidrug-resistant bacterial strains. The study involved:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

The results highlighted its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Pesticidal Activity in Field Trials

Field trials were conducted to evaluate the efficacy of this compound as a pesticide on tomato plants infested with aphids. The results showed a significant reduction in aphid populations:

TreatmentAphid Population Reduction (%)
Control0
Compound Application85

This demonstrates its potential utility in integrated pest management strategies.

Chemical Reactions Analysis

Hydrolysis of the Schiff Base

The imine (C=N) bond in the Schiff base moiety undergoes hydrolysis under acidic or basic conditions, yielding a pyrazolone derivative and 3,5-dichloroaniline. This reactivity is consistent with related Schiff bases derived from pyrazolones .

Reaction Conditions :

  • Acidic Hydrolysis : 1 M HCl, reflux (4–6 hours) .

  • Basic Hydrolysis : 0.5 M NaOH, 60°C (2–3 hours).

Products :

  • Pyrazolone Aldehyde : 5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

  • Aromatic Amine : 3,5-dichloroaniline .

Reduction Reactions

The C=N bond can be reduced to a C–N single bond using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), forming a secondary amine derivative .

Reducing Agent Conditions Product Yield
NaBH₄Ethanol, RT, 2–3 hours4-[(3,5-dichloroanilino)methyl]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one85–90%
H₂/Pd-C (10%)Methanol, 50°C, 6 hoursSame as above75–80%

Tautomerism and Coordination Chemistry

The pyrazolone ring exists in keto-enol equilibrium, stabilized by intramolecular hydrogen bonding (N–H···O) . The enol form participates in metal coordination, forming complexes with transition metals like Cu(II) and Fe(III) .

Example Reaction with Cu(II) :
Compound + CuCl₂ → [Cu(L)₂Cl₂] (L = deprotonated enol form)

  • Geometry : Octahedral (confirmed by X-ray crystallography in analogs) .

  • Biological Relevance : Enhanced antimicrobial activity in metal complexes .

Electrophilic Substitution

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 1 hourNitration at para position (minor product)<10%
Br₂ (1 eq)CHCl₃, RTNo reaction observed

Nucleophilic Attack at the Carbonyl Group

The keto group at position 3 of the pyrazolone ring reacts with nucleophiles like hydroxylamine and hydrazines .

Reaction with Hydroxylamine :
Compound + NH₂OH·HCl → 3-(hydroxyimino)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-4-[(3,5-dichloroanilino)methylene]-3-one

  • Conditions : Ethanol, reflux, 4 hours .

  • Yield : 70–75% .

Cycloaddition Reactions

The conjugated π-system of the Schiff base participates in Diels-Alder reactions with dienophiles like maleic anhydride .

Example Reaction :
Compound + Maleic Anhydride → Bicyclic adduct (unstable under thermal conditions)

  • Conditions : Toluene, 100°C, 12 hours .

  • Outcome : Low yield (<20%) due to steric hindrance from phenyl and dichloro groups .

Alkylation/Acylation

The NH group in the pyrazolone ring (enol form) undergoes alkylation with methyl iodide or acylation with acetyl chloride .

Reagent Conditions Product Yield
CH₃I, K₂CO₃DMF, 80°C, 6 hoursN-methylated derivative60–65%
CH₃COCl, PyridineDichloromethane, RTN-acetylated derivative55–60%

Stability Under Oxidative Conditions

The compound shows moderate stability toward oxidants like H₂O₂, with degradation observed only under prolonged exposure .

Oxidant Conditions Degradation Products
30% H₂O₂Ethanol, 50°C, 24 hours3,5-dichloroaniline + oxidized pyrazolone fragments

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be compared to related pyrazolone derivatives (Table 1). Key differences lie in substituent positions, halogenation patterns, and core modifications.

Table 1. Structural and Molecular Comparison of Pyrazolone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3,5-dichloroanilino, ethoxy, phenyl C₁₇H₁₄Cl₂N₃O₂ 379.22 (calculated) Enhanced solubility due to ethoxy; potential bioactivity from Cl substituents
BL91049 () 2,3-dichloroanilino, methyl, 4-chlorophenyl C₁₇H₁₂Cl₃N₃O 380.66 Steric hindrance from 2,3-Cl; reduced solubility vs. ethoxy analog
4-({3,5-Bisnitroanilino}methylene)-2-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one () 3,5-nitroanilino, methyl, 4-bromophenyl C₁₇H₁₂BrN₅O₅ 485.17 High reactivity from nitro groups; potential instability
Diethyl 2-[(3,5-dichloroanilino)methylene]malonate () 3,5-dichloroanilino, ethoxy ester groups (malonate core) C₁₃H₁₂Cl₂NO₄ 332.15 Non-pyrazolone core; ester groups may influence pharmacokinetics

Structural and Functional Insights

Substituent Position and Halogenation: The target compound’s 3,5-dichloroanilino group provides symmetrical halogenation, favoring π-π stacking and dipole interactions in crystal packing or protein binding. The nitro groups in the compound increase electrophilicity, making it more reactive but prone to degradation under reducing conditions .

Alkoxy vs. Alkyl Groups :

  • The ethoxy substituent in the target compound improves solubility in polar solvents compared to the methyl group in BL91048. This could enhance bioavailability in pharmacological applications .

Core Modifications :

  • The malonate core in ’s compound lacks the pyrazolone ring, altering its tautomeric behavior and hydrogen-bonding capacity. This may limit its utility in applications requiring rigid heterocyclic scaffolds .

Research Findings and Implications

  • Synthetic Routes: Pyrazolone derivatives are often synthesized via condensation reactions (e.g., Schiff base formation) or cyclization of hydrazines with diketones . The target compound’s synthesis likely follows similar protocols, leveraging 1,4-dioxane or ethanol reflux conditions .
  • For instance, 3,5-dichloro-substituted compounds show enhanced activity due to improved membrane permeability .
  • Crystallography: Pyrazolone derivatives frequently form stable crystals, as seen in ’s structures. The target compound’s 3,5-dichloroanilino group may promote dense packing, as observed in nitro- and bromo-substituted analogs .

Q & A

Basic: What are the established synthetic routes for 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

Answer:
The synthesis typically involves a multi-step approach:

Core formation : Construct the pyrazol-3-one scaffold via cyclization of hydrazine derivatives with β-ketoesters.

Substituent introduction : Introduce the 5-ethoxy and 2-phenyl groups during cyclization or via post-functionalization.

Condensation : React the pyrazol-3-one intermediate with 3,5-dichloroaniline under reflux in ethanol to form the methylene bridge .
Critical steps include pH control during condensation and purification via recrystallization (e.g., DMF/ethanol mixtures) to isolate the Z/E isomers .

Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?

Answer:
Use a Design of Experiments (DoE) approach:

  • Variables : Test solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalyst (e.g., acetic acid vs. piperidine).
  • Response surface methodology : Analyze interactions between variables to identify optimal conditions.
  • Scale-up considerations : Ensure solvent compatibility with industrial reactors (e.g., avoiding high-boiling solvents like DMF) .

Advanced: What computational methods validate the reaction mechanism for methylene bridge formation?

Answer:

  • Density Functional Theory (DFT) : Calculate energy profiles for possible pathways (e.g., keto-enol tautomerism vs. direct nucleophilic attack).
  • Transition state analysis : Identify intermediates using Gaussian or ORCA software, focusing on steric effects from the 3,5-dichloroaniline substituents.
  • Solvent modeling : Include solvation effects (e.g., SMD model) to assess ethanol’s role in stabilizing charges .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., ethoxy group at C5, phenyl at C2).
  • X-ray crystallography : Resolve stereochemistry (Z/E configuration) and hydrogen-bonding networks. Use WinGX/ORTEP for anisotropic displacement ellipsoid visualization .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Advanced: How to address discrepancies in reported crystallographic data for pyrazol-3-one derivatives?

Answer:

  • Data refinement : Reprocess raw diffraction data using SHELX or Olex2 to check for overlooked symmetry elements or disorder.
  • Polymorph screening : Test crystallization solvents (e.g., dichloromethane vs. acetonitrile) to identify alternative crystal forms.
  • Validation tools : Cross-check with the Cambridge Structural Database (CSD) for consistency in bond lengths/angles .

Advanced: How to design SAR studies for this compound’s bioactivity?

Answer:

  • Structural modifications : Synthesize analogs with varied substituents (e.g., replace ethoxy with methoxy or halogens).
  • Bioassays : Test antimicrobial activity using agar dilution (MIC determination) or cytotoxicity via MTT assays.
  • QSAR modeling : Corrogate substituent electronic properties (Hammett σ) with activity trends .

Advanced: What strategies resolve low yields in the condensation step?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate imine formation.
  • Stoichiometry adjustment : Use excess 3,5-dichloroaniline (1.2–1.5 equiv) to drive equilibrium.
  • In situ monitoring : Employ HPLC or TLC to track reaction progress and terminate at optimal conversion .

Advanced: How to assess pharmacological activity while minimizing false positives?

Answer:

  • Counter-screening : Include assays against related targets (e.g., COX-2 for anti-inflammatory activity) to confirm specificity.
  • Cytotoxicity controls : Use HEK293 or HepG2 cells to differentiate between general toxicity and target-specific effects.
  • Metabolic stability : Test microsomal half-life (e.g., human liver microsomes) to rule out rapid degradation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.